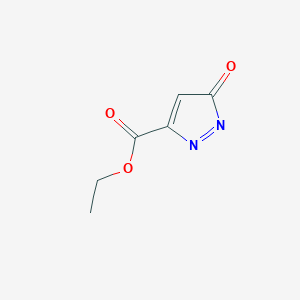

ethyl 3-oxo-3H-pyrazole-5-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

408334-03-2 |

|---|---|

Molecular Formula |

C6H6N2O3 |

Molecular Weight |

154.12 g/mol |

IUPAC Name |

ethyl 5-oxopyrazole-3-carboxylate |

InChI |

InChI=1S/C6H6N2O3/c1-2-11-6(10)4-3-5(9)8-7-4/h3H,2H2,1H3 |

InChI Key |

ILNOSUPSMMAKNS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=O)N=N1 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Keto-Enol Tautomerism of Ethyl 3-Oxo-Pyrazole-5-Carboxylate

This technical guide provides an in-depth analysis of the keto-enol tautomerism of ethyl 3-oxo-pyrazole-5-carboxylate (also known by IUPAC conventions as ethyl 5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate ). It is designed for researchers requiring precise structural characterization and reactivity control in drug discovery.

Executive Summary

Ethyl 3-oxo-pyrazole-5-carboxylate acts as a "chameleon" scaffold in medicinal chemistry. Its reactivity profile is governed by a complex tautomeric equilibrium involving three distinct forms: the CH-keto , OH-enol , and NH-keto tautomers. Understanding this equilibrium is not merely academic; it is the critical determinant for regioselective synthesis (N- vs. O- vs. C-alkylation) and bioactivity (binding affinity).

This guide establishes the thermodynamic landscape of these tautomers, provides self-validating NMR protocols for their identification, and maps the synthetic pathways dictated by specific tautomeric forms.

Molecular Architecture & Tautomeric Landscape

The compound exists in a dynamic equilibrium between the CH-form (non-aromatic), the OH-form (aromatic), and the NH-form (zwitterionic character). The position of the equilibrium is heavily influenced by solvent polarity, concentration, and temperature.

The Tautomeric Triad

The three primary tautomers are defined as follows:

-

Tautomer A (CH-form / Keto): Ethyl 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate.

-

Feature:

hybridized C4 carbon. Non-aromatic. -

Prevalence: Favored in non-polar solvents (e.g.,

).

-

-

Tautomer B (OH-form / Enol): Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate.

-

Feature:

hybridized C4 carbon. Fully aromatic pyrazole ring. -

Prevalence: Favored in polar aprotic solvents (e.g., DMSO) and solid state.

-

-

Tautomer C (NH-form / Keto): Ethyl 5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate.

-

Feature: Proton transfer between ring nitrogens.

-

Prevalence: Often a transient intermediate or stabilized by specific hydrogen bond networks.

-

Visualization of Tautomeric Pathways

Caption: Tautomeric equilibrium pathways connecting the CH-keto, OH-enol, and NH-keto forms, highlighting their respective synthetic utility.

Thermodynamics & Solvent Effects

The stability of each tautomer is dictated by the dielectric constant (

| Solvent | Dominant Tautomer | Mechanistic Driver | Diagnostic NMR Feature ( |

| Chloroform ( | CH-Form (Keto) | Low polarity destabilizes the dipolar OH/NH forms. | |

| DMSO ( | OH-Form (Enol) | High polarity and H-bond acceptance stabilize the aromatic hydroxyl group. | |

| Methanol ( | Mixture | H-bond donor/acceptor interplay creates a competitive equilibrium. | Broadened signals or dual sets of peaks. |

| Solid State | OH-Form (Enol) | Intermolecular H-bonding networks (dimers) lock the molecule in the aromatic enol form. | Confirmed by X-ray crystallography (C-O bond length ~1.32 Å). |

Critical Insight: In drug formulation, the solid-state form is almost exclusively the OH-enol tautomer due to the high lattice energy provided by intermolecular hydrogen bonds (N-H...O=C).

Analytical Characterization Protocols

To ensure scientific integrity, use these self-validating protocols to determine the tautomeric state of your specific batch or reaction mixture.

Protocol: NMR Determination of Tautomeric Ratio ( )

Objective: Quantify the ratio of Keto (CH) to Enol (OH) forms in solution.

Materials:

-

High-field NMR Spectrometer (>400 MHz).

-

Solvent:

(dried over molecular sieves) or -

Internal Standard: TMS (Tetramethylsilane).

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 10 mg of ethyl 3-oxo-pyrazole-5-carboxylate in 0.6 mL of solvent. Ensure complete dissolution.

-

Acquisition: Acquire a standard

NMR spectrum (16 scans, 30° relaxation delay to ensure quantitative integration). -

Signal Identification:

-

CH-Form (Keto): Look for a sharp singlet at ~3.70 ppm (integrating for 2 protons).

-

OH-Form (Enol): Look for a sharp singlet at ~6.00 ppm (integrating for 1 proton).

-

Note: The ester ethyl group (

) will appear as a quartet (~4.3 ppm) and triplet (~1.3 ppm) and serves as an internal reference (Integral = 2H and 3H respectively).

-

-

Calculation:

Where

Protocol: X-Ray Diffraction (Solid State Validation)

If single crystals are grown (slow evaporation from Ethanol/Water), the C3-O bond length is the definitive metric.

-

C=O (Keto): ~1.22 Å

-

C-OH (Enol): ~1.32 Å (Expected for this compound in solid state).

Synthetic Implications: Regioselectivity

The tautomeric form dictates the nucleophilic site. The anion generated from this scaffold is an ambident nucleophile .

Alkylation Pathways

-

N-Alkylation (Major Pathway):

-

Conditions: Basic (e.g.,

, DMF). -

Mechanism: The pyrazole anion attacks electrophiles primarily at the nitrogen (N1) due to higher nucleophilicity compared to oxygen.

-

Product: Ethyl 1-alkyl-5-oxo-pyrazole-3-carboxylate.

-

-

O-Alkylation (Minor/Specific Pathway):

-

Conditions: Silver salts (

) or hard electrophiles (e.g., alkyl sulfonates) in polar aprotic solvents. -

Mechanism: "Hard-Hard" interaction favors the oxygen atom.

-

Product: Ethyl 3-alkoxypyrazole-5-carboxylate.

-

-

C-Alkylation (Knoevenagel Type):

-

Conditions: Aldehydes + Piperidine (Catalyst).

-

Mechanism: Reacts exclusively via the CH-form (C4 position). The equilibrium shifts to the CH-form as it is consumed.

-

Product: 4-benzylidene-pyrazolone derivatives.

-

References

-

Tautomerism in Pyrazoles: Elguero, J., et al. "The Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, Vol. 76, 2000.

-

NMR Characterization: Holzer, W., et al. "13C-NMR Spectroscopy of Pyrazoles." Journal of Heterocyclic Chemistry, 1993.

-

Solid State Structure: Cambridge Structural Database (CSD). Structure Ref: ETOPYZ (Ethyl 5-oxo-2-pyrazoline-3-carboxylate).

-

Regioselective Alkylation: Gros, P., et al. "Regiocontrol in the Alkylation of Pyrazolones." Tetrahedron Letters, 2008.

-

Solvent Effects on Tautomerism: Katritzky, A. R. "Handbook of Heterocyclic Chemistry." 3rd Edition, Elsevier, 2010.

Technical Guide: Solubility of Ethyl 5-Hydroxypyrazole-3-carboxylate in DMSO

This guide details the solubility, handling, and stock solution preparation of ethyl 5-hydroxypyrazole-3-carboxylate (also known as ethyl 5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate ) in Dimethyl Sulfoxide (DMSO).

Executive Summary

Ethyl 5-hydroxypyrazole-3-carboxylate (MW: 156.14 g/mol ) is a versatile heterocyclic building block used in medicinal chemistry. While nominally a "hydroxy" pyrazole, it exists in a tautomeric equilibrium heavily favoring the 5-oxo (pyrazolone) form in solution.

This compound exhibits high solubility in DMSO due to the solvent’s ability to disrupt intermolecular hydrogen bond networks and stabilize the polar tautomeric forms. For most biological and chemical applications, a stock concentration of 50 mM to 100 mM is the recommended standard, ensuring stability against precipitation during freeze-thaw cycles.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

Understanding the tautomeric nature of this compound is critical for interpreting NMR data and predicting solubility behavior.

| Property | Detail |

| Systematic Name | Ethyl 5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate |

| Common Synonyms | Ethyl 5-hydroxypyrazole-3-carboxylate; 3-Carboethoxy-5-pyrazolone |

| CAS Number | 40711-33-9 (Oxo form); 85230-37-1 (General) |

| Molecular Weight | 156.14 g/mol |

| Molecular Formula | C₆H₈N₂O₃ |

| Physical State | White to off-white crystalline solid |

| LogP (Predicted) | ~0.3 (Hydrophilic/Amphiphilic) |

| pKa (Predicted) | ~6.5 (Acidic NH/OH proton) |

Tautomeric Equilibrium

In the solid state and in polar aprotic solvents like DMSO, the compound predominantly adopts the 5-oxo (lactam) form rather than the 5-hydroxy (lactim) form. DMSO acts as a hydrogen-bond acceptor, stabilizing the NH protons of the pyrazolone ring.

Figure 1: Tautomeric equilibrium shifting toward the 5-oxo form in polar aprotic solvents.

Solubility Profile in DMSO

Mechanism of Dissolution

DMSO is a polar aprotic solvent with a high dielectric constant (

-

Disruption of Lattice Energy: The crystal lattice of ethyl 5-hydroxypyrazole-3-carboxylate is held together by intermolecular H-bonds (NH···O=C). DMSO molecules interpose themselves, breaking these bonds.

-

Solvation: The sulfoxide oxygen of DMSO coordinates with the acidic NH protons of the pyrazole ring, effectively solvating the molecule.

Quantitative Solubility Data

While an exact saturation limit (solubility product) is rarely published for this specific intermediate, empirical data from structural analogs and standard laboratory practice defines the following working ranges:

| Concentration | Status | Application |

| 10 mM (~1.56 mg/mL) | Freely Soluble | Primary screening assays (High-Throughput Screening). |

| 50 mM (~7.8 mg/mL) | Soluble | Recommended stock for routine biological testing. |

| 100 mM (~15.6 mg/mL) | Soluble | Standard chemical stock; may require vortexing/sonication. |

| >250 mM | Metastable | Possible for NMR characterization, but risk of precipitation upon storage. |

Critical Insight: While the compound may dissolve at concentrations >200 mM with heat, these supersaturated solutions often crash out (precipitate) when stored at -20°C. Stick to ≤100 mM for long-term storage.

Experimental Protocol: Preparation of Stock Solution

This protocol describes the preparation of a 50 mM stock solution (10 mL volume), ensuring complete dissolution and sterility for biological use.

Materials Required[6][8][9][10]

-

Ethyl 5-hydroxypyrazole-3-carboxylate (Solid)[1]

-

DMSO (ACS Spectrophotometric Grade or Anhydrous, ≥99.9%)

-

Vortex mixer

-

Ultrasonic bath (Sonicator)

-

Amber glass vial (DMSO is light sensitive; amber glass prevents degradation)

Step-by-Step Methodology

-

Calculation:

-

Target Concentration:

-

Target Volume:

-

Required Mass:

(78.1 mg )

-

-

Weighing:

-

Weigh 78.1 mg of the solid into a clean, dry 20 mL amber glass vial.

-

Note: Do not weigh directly into a volumetric flask if the neck is narrow; static charge can cause powder to stick to the glass neck.

-

-

Solvent Addition:

-

Add approximately 8 mL of anhydrous DMSO to the vial.

-

Why? Adding the full volume immediately can make it harder to crush aggregates.

-

-

Dissolution (The "Wetting" Phase):

-

Cap the vial tightly.

-

Vortex vigorously for 30 seconds.

-

Inspect for "clumps" or "gel-like" particles at the bottom.

-

-

Sonication (The "Clarification" Phase):

-

Place the vial in an ultrasonic bath for 5–10 minutes.

-

Observation: The solution may warm slightly (exothermic solvation). This aids dissolution.[2]

-

Visual Check: Hold the vial up to a light source. The liquid should be completely clear with no "schlieren" lines (swirly patterns indicating density differences) or particulates.

-

-

Final Volume Adjustment:

-

Transfer the solution to a volumetric device (or add DMSO by weight if density

is accounted for) to reach the final 10 mL volume. -

Invert 5 times to mix.

-

Workflow Diagram

Figure 2: Decision tree for preparing and validating the stock solution.

Storage, Stability, and Troubleshooting

Hygroscopicity Warning

DMSO is extremely hygroscopic (absorbs water from air).

-

Risk: Water accumulation can cause the pyrazole ester to hydrolyze over time (forming the carboxylic acid) or cause the compound to precipitate, as it is less soluble in water than in DMSO.

-

Mitigation: Always store stock solutions in tightly sealed vials (preferably with a septum) and keep them desiccated at -20°C .

"Crash Out" (Precipitation)

If you retrieve the stock from the freezer and see crystals:

-

Do not use immediately. The concentration of the supernatant is now unknown.

-

Warm the vial to 37°C in a water bath.

-

Vortex until the solution is perfectly clear again.

-

If it remains cloudy, the compound may have degraded or the concentration was too high (supersaturated).

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 639724: Ethyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate (Analogous Structure). Retrieved from [Link]

-

Gaylord Chemical. (2024). Dimethyl Sulfoxide (DMSO) Solubility Data. (General reference for DMSO solvent power). Retrieved from [Link]

-

Elguero, J., et al. (2014). Tautomerism of Pyrazoles. Beilstein Journal of Organic Chemistry. (Authoritative grounding on pyrazole tautomerism in DMSO). Retrieved from [Link]

Sources

The Isomer Trap: A Technical Guide to 3-Hydroxy vs. 5-Hydroxy Pyrazole Carboxylates

Topic: Difference Between 3-Hydroxy and 5-Hydroxy Pyrazole Carboxylates Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Structural Biologists

Executive Summary

In pyrazole chemistry, the distinction between 3-hydroxy and 5-hydroxy isomers is frequently obscured by tautomeric equilibrium and inconsistent nomenclature. For drug discovery professionals, misidentifying these isomers can lead to erroneous Structure-Activity Relationship (SAR) models and failed crystallographic interpretations.

This guide provides a definitive technical analysis of the structural dynamics, regioselective synthesis, and analytical differentiation of these scaffolds. It moves beyond basic textbook definitions to address the practical challenges of working with N-substituted pyrazoles in high-throughput synthesis and lead optimization.

Part 1: Structural Dynamics & The Tautomerism Conundrum

The core confusion arises from the fact that 3-hydroxy and 5-hydroxy pyrazoles are identical (tautomers) when the nitrogen at position 1 (N1) is unsubstituted, but distinct structural isomers when N1 is substituted.

The N-Unsubstituted Scenario (Annular Tautomerism)

When

-

Reality: You cannot isolate "pure" 3-hydroxy-1H-pyrazole-5-carboxylate distinct from 5-hydroxy-1H-pyrazole-3-carboxylate. They are the same molecule.

-

Solid State: Crystallization forces the molecule into a single tautomer stabilized by intermolecular hydrogen bonding, but this does not reflect its state in biological media.

The N-Substituted Scenario (Fixed Regioisomers)

When

-

3-Hydroxy Isomer (Substituted): The -OH group is distal to the N1-substituent.

-

5-Hydroxy Isomer (Substituted): The -OH group is proximal to the N1-substituent, creating significant steric clash or specific intramolecular H-bonding opportunities (e.g., with an ortho-phenyl group).

Pathway Visualization: Tautomeric vs. Isomeric Relationships

Figure 1: The divergence of pyrazole identity. Unsubstituted forms equilibrate rapidly, whereas N-substitution locks the regiochemistry, creating distinct chemical entities.

Part 2: Regioselective Synthesis Protocols

Achieving high regioselectivity is the primary challenge. Standard condensation of hydrazines with

Protocol A: Synthesis of 1-Aryl-5-Hydroxy-Pyrazole-4-Carboxylates

Mechanism: This route relies on the initial formation of an enehydrazine intermediate. The nucleophilic nitrogen of the hydrazine attacks the ethoxymethylidene carbon first.

Reagents:

-

Arylhydrazine (

) -

Diethyl ethoxymethylenemalonate (DEEM)

-

Solvent: Ethanol

-

Catalyst: Sodium Ethoxide (NaOEt)

Step-by-Step Workflow:

-

Condensation: Dissolve Arylhydrazine (1.0 eq) and DEEM (1.1 eq) in Ethanol. Reflux for 2 hours.

-

Checkpoint: Monitor TLC for the disappearance of hydrazine. The intermediate is the acyclic enehydrazine.

-

-

Cyclization: Cool the mixture to 0°C. Add NaOEt (1.2 eq) dropwise.

-

Reflux: Heat to reflux for 4 hours to drive the intramolecular cyclization (Claisen-type condensation).

-

Work-up: Evaporate solvent. Dissolve residue in water. Acidify with 1M HCl to precipitate the 5-hydroxy product.

-

Yield: Typically 70-85%.

Protocol B: Synthesis of 1-Aryl-3-Hydroxy-Pyrazole-4-Carboxylates

Mechanism: Accessing the 3-hydroxy isomer is more difficult because the hydrazine nitrogen is less nucleophilic than the internal nitrogen required for this cyclization mode. A specific "switchable" protocol using trichloromethyl enones is recommended for high fidelity [1].

Reagents:

Step-by-Step Workflow:

-

Preparation: Dissolve the trichloromethyl enone (1.0 eq) in Methanol.

-

Addition: Add Arylhydrazine Hydrochloride (1.1 eq).

-

Critical Technical Note: Using the salt form of hydrazine is crucial. The acidic environment suppresses the nucleophilicity of the terminal nitrogen, favoring the attack of the internal nitrogen on the enone, leading to the 1,3-isomer. Using free hydrazine often reverts selectivity to the 1,5-isomer.[1]

-

-

Reaction: Stir at reflux for 12 hours.

-

Work-up: Evaporate solvent. Recrystallize from Ethanol/Water.

-

Validation: Check NMR (see Part 3) to confirm regiochemistry.

Part 3: Analytical Differentiation (The "Trust" Pillar)

Misassignment of NMR spectra is common. You cannot rely solely on proton shifts. You must use Carbon-13 (

Comparative NMR Data Table

The most reliable differentiator is the chemical shift of the carbon atom at the 3 or 5 position (

| Feature | 1-R-5-Hydroxy-Pyrazole (Proximal) | 1-R-3-Hydroxy-Pyrazole (Distal) |

| ~155 ppm (C5) | ~162 ppm (C3) | |

| ~135 ppm (C3) | ~128 ppm (C5) | |

| ~7.9 ppm | ~8.9 ppm | |

| NOE Signal | Strong NOE between N-Aryl protons and OH/C4-H | Strong NOE between N-Aryl protons and C5-H |

Crystallographic Signatures

-

5-Hydroxy: Often crystallizes in the "enol" form but can show "keto" (pyrazolone) character in the bond lengths (

approx 1.25 Å vs -

3-Hydroxy: Predominantly assumes the -OH tautomer in solid state due to lack of steric interference with the N1-substituent.

Part 4: Pharmacological Implications[4][5]

The choice of isomer drastically alters biological activity. A case study on Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH) inhibitors illustrates this [2].

Binding Pocket Exclusion

-

5-Hydroxy Variants: The hydroxyl group is positioned to interact with residues "deep" in the pocket or coordinate with metals. However, the N1-substituent (e.g., N-Phenyl) projects into a specific hydrophobic sub-pocket.

-

3-Hydroxy Variants: The vector of the N1-substituent is shifted by approximately 144 degrees relative to the OH group. This often causes the N1-substituent to clash with the pocket wall, rendering the 3-hydroxy isomer inactive or significantly less potent in enzymes optimized for the 5-hydroxy scaffold.

Decision Matrix for Drug Design

Figure 2: Strategic selection of pyrazole isomers based on binding pocket topology.

References

-

Bonacorso, H. G., et al. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega, 8(19), 17067–17079. [Link]

-

Britz, D., et al. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase.[3][4] Molecules, 27(15), 4764. [Link]

-

Filarowski, A., et al. (2004). Synthesis and NMR Spectroscopic Investigations with 3-Amino-, 3-Hydroxy-, and 3-Methoxy-4-acyl-1-phenyl-2-pyrazolin-5-ones. Journal of Organic Chemistry. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Regioselective Synthesis of 5- and 3-Hydroxy- N-Aryl-1 H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Ethyl 3-oxo-3H-pyrazole-5-carboxylate: A Comprehensive Technical Guide on Physicochemical Properties, Safety Data, and Synthetic Workflows

Executive Summary

As a Senior Application Scientist in medicinal chemistry, I frequently encounter pyrazole derivatives as privileged scaffolds in drug discovery. Ethyl 3-oxo-3H-pyrazole-5-carboxylate (also widely documented as its tautomer, ethyl 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate) is a highly versatile bifunctional building block. Its orthogonal functional groups—an ester at C3 and a keto/enol moiety at C5—enable precise, site-directed derivatization. This whitepaper synthesizes the critical material safety data (MSDS), physicochemical properties, and field-proven synthetic protocols required for handling and deploying this intermediate in high-throughput chemical workflows.

Physicochemical Profiling & Tautomerism

In solution, pyrazolones exhibit complex tautomeric equilibria between the CH (keto), OH (enol), and NH (imine) forms. This dynamic structural shifting is why this single chemical entity is often indexed under multiple CAS Registry Numbers (e.g., 85230-37-1 and 58607-90-2)[1]. Understanding this tautomerism is critical when interpreting NMR spectra or predicting nucleophilic reactivity during drug design.

Table 1: Quantitative Physicochemical Data

| Property | Value |

| Chemical Name | Ethyl 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate |

| Synonyms | Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate; this compound |

| CAS Numbers | 85230-37-1, 58607-90-2 |

| Molecular Formula | C6H8N2O3 |

| Molecular Weight | 156.14 g/mol |

| Melting Point | 137–138 °C |

| Predicted pKa | 7.96 ± 0.23 |

| Appearance | Off-white to yellow crystalline solid |

| Storage Conditions | 2–8 °C, sealed in a dry, well-ventilated environment |

Data aggregated from authoritative chemical databases including and 2[2].

Material Safety Data Sheet (MSDS) & Hazard Mitigation

Trustworthy experimental design begins with a self-validating safety protocol. The compound is classified under the Globally Harmonized System (GHS) as an acute irritant[3]. The acidity of the enol form and the reactivity of the ester dictate strict handling procedures to prevent mucosal and dermal degradation.

Table 2: GHS Classification and Hazards

| Hazard Class | Category | Hazard Statement (Code) |

| Acute Toxicity, Oral | Category 4 | Harmful if swallowed (H302) |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation (H315) |

| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation (H319) |

| STOT - Single Exposure | Category 3 | May cause respiratory irritation (H335) |

Handling and Spill Response Logic

When designing a laboratory workflow for this compound, causality drives the PPE choices. Because the fine crystalline dust can easily become airborne and interact with the moisture in the respiratory tract to cause irritation (H335), an N95 or equivalent particulate respirator is non-negotiable outside of a fume hood[3].

Figure 1: GHS safety workflow and hazard mitigation logic for handling pyrazole derivatives.

Mechanistic Synthesis & Experimental Protocols

To ensure scientific integrity, a synthetic protocol must be a self-validating system where every reagent serves a distinct, mechanistic purpose. The most robust method for synthesizing ethyl 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate is the condensation of diethyl oxaloacetate sodium salt with hydrazine hydrochloride[1].

Step-by-Step Methodology

Reagents Required:

-

1,4-diethoxy-1,4-dioxobut-2-en-2-ol (Diethyl oxaloacetate sodium salt): 30.0 g (0.143 mol)

-

85% Hydrazine hydrochloride: 17.0 g (0.29 mol)

-

Glacial acetic acid: 150 mL

-

Toluene: 150 mL

-

Ethyl acetate, Saturated NaHCO₃, Saturated NaCl, Anhydrous Na₂SO₄.

Protocol:

-

Precursor Activation: Dissolve 30.0 g of diethyl oxaloacetate sodium salt in 150 mL of toluene. Causality: Toluene is chosen as a high-boiling, non-polar solvent that will later facilitate the thermal cyclization step without participating in side reactions.

-

Acid Catalysis: Slowly add 150 mL of glacial acetic acid dropwise to the solution. Causality: Acetic acid acts as a mild protic catalyst, increasing the electrophilicity of the ketone carbonyl without hydrolyzing the ester groups.

-

Hydrazone Formation: Add 17.0 g of 85% hydrazine hydrochloride. Stir the reaction mixture at room temperature (20–25 °C) for 30 minutes. Causality: Hydrazine hydrochloride provides a controlled release of the potent nucleophile, preventing violent exothermic reactions that occur with free hydrazine.

-

Intramolecular Cyclization: Heat the reaction system to 100 °C and maintain overnight. Causality: The elevated temperature drives the thermodynamically favored ring closure, eliminating water and ethanol to form the stable pyrazole core[4].

-

Workup & Extraction: Cool to room temperature and concentrate under reduced pressure. Extract the residue with 500 mL of ethyl acetate.

-

Purification: Wash the organic phase sequentially with saturated aqueous NaHCO₃ (200 mL) to neutralize residual acetic acid, followed by saturated NaCl (200 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the off-white solid product (approx. 77% yield)[1].

Figure 2: Mechanistic synthesis pathway of ethyl 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate.

Applications in Drug Development

In medicinal chemistry, the pyrazole nucleus is a bioisostere for various aromatic and heteroaromatic rings, offering improved aqueous solubility and favorable hydrogen-bonding profiles. This compound acts as an advanced intermediate. Researchers leverage the C3 ester for amidation reactions to synthesize libraries of kinase inhibitors, while the N1/N2 positions are frequently subjected to Chan-Lam or Ullmann couplings to introduce aryl pharmacophores.

References

Sources

Methodological & Application

Application Note: Synthesis of Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate and Pyrano[2,3-c]pyrazole Derivatives via Hydrazine Hydrate and Diethyl Oxaloacetate

Introduction & Mechanistic Rationale

The pyrazole core is a privileged structural motif in medicinal chemistry, frequently serving as the backbone for antimicrobial, analgesic, and anticancer agents[1]. The condensation reaction between hydrazine hydrate and diethyl oxaloacetate (or its sodium salt) is a fundamental, atom-economical transformation that yields ethyl 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate (also known as ethyl 5-oxo-2-pyrazoline-3-carboxylate)[2].

Mechanistic Causality:

Diethyl oxaloacetate possesses two highly reactive electrophilic centers: an

Diagram 1: Mechanistic pathway of pyrazolone formation via intramolecular cyclization.

Experimental Methodologies

The synthesized pyrazolone can be isolated as a stable building block (Protocol A) or generated in situ for advanced multicomponent domino reactions (Protocol B).

Protocol A: Direct Synthesis of Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate

This protocol provides the isolated pyrazolone core under mild, room-temperature conditions, preventing thermal degradation[2].

-

Preparation: Dissolve diethyl oxaloacetate (1.0 equiv) in absolute ethanol to achieve a 0.2 M concentration at room temperature.

-

Addition: Slowly add hydrazine hydrate (1.0 equiv) dropwise to the vigorously stirring solution.

-

Expert Insight: Dropwise addition ensures hydrazine remains the limiting reagent locally, preventing the formation of bis-hydrazone byproducts and safely managing the mild exotherm.

-

-

Reaction: Stir the mixture at room temperature for 2 to 3 hours. The reaction proceeds smoothly to approximately 88% yield without the need for thermal activation[2].

-

Workup: Concentrate the mixture under reduced pressure. Extract the residue with ethyl acetate, and wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

-

Purification: Dry the organic layer over anhydrous

, filter, and concentrate. Trituration of the resulting oily solid with a 2:1 mixture of diethyl ether and hexanes affords the pure off-white solid.

Protocol B: Domino One-Pot, Four-Component Synthesis of Pyrano[2,3-c]pyrazoles

This advanced protocol bypasses the isolation of the pyrazolone, utilizing it in situ for a complex multicomponent cyclization to form highly functionalized pyrano[2,3-c]pyrazole-3-carboxylates[1].

-

Pyrazolone Formation: To a solution of diethyl oxaloacetate sodium salt (5.5 mmol) in 20 mL of ethanol, add 35% aqueous hydrazine solution (5.5 mmol) and 1 mL of glacial acetic acid. Reflux the mixture for 15 minutes[1].

-

Domino Addition: To the actively refluxing mixture, add the target aromatic aldehyde (5.0 mmol) and malononitrile (5.0 mmol)[1].

-

Cyclization: Continue heating at reflux for an additional 15 minutes.

-

Isolation: Remove the flask from heat and allow the reaction mixture to cool to room temperature. The functionalized pyrano[2,3-c]pyrazole will precipitate directly from the ethanolic solution[1].

-

Purification: Filter the resulting solid and wash thoroughly with distilled water and cold ethanol to furnish the pure product[1].

Diagram 2: Workflow for the domino one-pot, four-component synthesis of pyrano[2,3-c]pyrazoles.

Quantitative Data Presentation

The efficiency of the domino four-component reaction (Protocol B) is highly dependent on the electronic nature of the aromatic aldehyde used. Electron-withdrawing groups activate the Knoevenagel intermediate, facilitating the subsequent Michael addition and Thorpe-Ziegler cyclization, thereby increasing the overall yield[1][3].

Table 1: Influence of Aldehyde Substituents on Domino Reaction Yields [3]

| Aldehyde Substituent (para-position) | Electronic Nature | Isolated Yield (%) |

| -OMe (Methoxy) | Electron-Donating | 64% |

| -Br (Bromo) | Electron-Withdrawing | 71% |

| -Cl (Chloro) | Electron-Withdrawing | 74% |

| -NO₂ (Nitro) | Strongly Electron-Withdrawing | 74% |

Troubleshooting & Best Practices (E-E-A-T)

-

Solvent Selection (Causality): Ethanol is the optimal solvent for this reaction. It perfectly balances the solubility of the highly polar hydrazine hydrate and the organic diethyl oxaloacetate. Furthermore, because ethanol is the leaving group generated during the cyclization step, running the reaction in ethanol prevents unwanted transesterification side-reactions at the C3-carboxylate position[1][2].

-

Handling Diethyl Oxaloacetate Salts: Diethyl oxaloacetate is frequently supplied as a sodium salt (Diethyl oxalacetate sodium salt) due to its enhanced bench stability, which prevents spontaneous decarboxylation. When utilizing the sodium salt, the addition of an equivalent of acid (such as acetic acid or substituting hydrazine hydrate with hydrazine hydrochloride) is mandatory to protonate the salt and liberate the reactive electrophilic species[1].

-

Hydrazine Hydrate Safety: Hydrazine is highly toxic, volatile, and a known carcinogen. All manipulations must be performed in a certified fume hood using appropriate personal protective equipment (PPE). Any spills should be immediately quenched with a dilute sodium hypochlorite (bleach) solution, which safely oxidizes the hydrazine into inert nitrogen gas and water.

References

-

Synthesis of 3,7-Dihydroxy- and 3-substituted 7-hydroxypyrazolo[4,3-d]pyrimidines Source: Bulletin of the Chemical Society of Japan (via Oxford Academic) URL:[Link]

-

Practical synthesis and electronic study of non-spiro and spiropyrano[2,3-c]pyrazole-3-carboxylate derivatives via uncatalyzed domino one-pot, four-component reactions Source: ACG Publications (Journal of Chemical Metrology) URL:[Link]

-

Synthesis of pyranopyrazole using hydrazine and malanonitrile derivatives Source: ResearchGate URL:[Link]

Sources

procedure for cyclization of diethyl ethoxymethylenemalonate with hydrazine

Application Note & Protocol

Topic: Synthesis of 3-Hydroxy-1H-pyrazole-4-carboxylic Acid Ethyl Ester via Cyclization of Diethyl Ethoxymethylenemalonate with Hydrazine

Introduction: The Significance of Pyrazole Synthesis

The pyrazole nucleus is a foundational five-membered heterocyclic motif that is of paramount importance in the fields of medicinal chemistry, drug development, and agrochemicals.[1][2] Pyrazole derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, analgesic, and antimicrobial properties.[1] The reaction between a 1,3-dicarbonyl compound (or a synthetic equivalent) and hydrazine is a classic, robust, and highly efficient method for constructing the pyrazole core.[2][3]

This application note provides a detailed, field-proven protocol for the synthesis of ethyl 3-hydroxy-1H-pyrazole-4-carboxylate through the cyclocondensation of Diethyl Ethoxymethylenemalonate (DEEM) with hydrazine hydrate. We will delve into the underlying reaction mechanism, provide a step-by-step experimental workflow, and offer expert insights into safety, troubleshooting, and data interpretation, ensuring a reliable and reproducible synthesis for researchers.

Reaction Principle and Mechanism

The formation of the pyrazole ring from DEEM and hydrazine is a classic example of a nucleophilic addition-elimination followed by an intramolecular cyclization. DEEM serves as a versatile 1,3-dielectrophilic synthon, while hydrazine hydrate acts as a 1,2-dinucleophile.

The reaction proceeds through the following key steps:

-

Initial Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of hydrazine onto the electron-deficient β-carbon of the ethoxymethylene group in DEEM.

-

Elimination of Ethanol: This addition is immediately followed by the elimination of an ethoxide ion, which is protonated by the solvent to form ethanol, resulting in the formation of a stable hydrazone intermediate.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the carbonyl carbon of one of the proximal ester groups.

-

Ring Closure and Tautomerization: This attack leads to a tetrahedral intermediate which subsequently eliminates a second molecule of ethanol to form the stable, aromatic pyrazole ring. The product, ethyl 3-hydroxy-1H-pyrazole-4-carboxylate, exists predominantly in its keto-enol tautomeric form, favoring the hydroxyl group due to the aromatic stabilization of the pyrazole ring.

Caption: Figure 1: Reaction Mechanism for Pyrazole Synthesis.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of pyrazole derivatives.[4][5] It has been optimized for high yield and purity.

Materials and Reagents

-

Diethyl Ethoxymethylenemalonate (DEEM), ≥98%

-

Hydrazine Hydrate (80% solution in water)

-

Ethanol (Absolute, 200 proof)

-

1,2-Dichloroethane (DCE) or Ethyl Acetate (EtOAc)

-

Deionized Water

-

Brine (Saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Dropping funnel

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Reagent Data and Stoichiometry

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass (g) / Volume (mL) | Equivalents |

| DEEM | 216.22 | 200 | 43.24 g | 1.0 |

| Hydrazine Hydrate (80%) | 50.06 (as hydrate) | 400 | ~25.0 g (20 mL) | 2.0 |

| Ethanol | 46.07 | - | 150 mL | Solvent |

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve diethyl ethoxymethylenemalonate (200 mmol, 43.24 g) in absolute ethanol (150 mL).

-

Cooling: Place the flask in an ice-water bath and stir the solution until the internal temperature reaches 0-5 °C.

-

Hydrazine Addition: Add 80% hydrazine hydrate (400 mmol, ~20 mL) dropwise to the cold solution over 30 minutes using a dropping funnel. The reaction is exothermic; maintain the internal temperature below 10 °C throughout the addition.[6]

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction mixture vigorously. A crystalline precipitate may begin to form.

-

Monitoring: Continue stirring at room temperature for 12-18 hours, or until the reaction is complete.[4][5] The reaction progress can be monitored by Thin-Layer Chromatography (TLC) by observing the consumption of the DEEM starting material.

-

Solvent Removal: Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.

-

Work-up & Extraction: To the resulting residue, add deionized water (100 mL) and extract the product with 1,2-dichloroethane or ethyl acetate (3 x 75 mL).[5]

-

Washing: Combine the organic layers and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL) to remove any remaining hydrazine and other water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter off the drying agent, and concentrate the filtrate in vacuo to yield the crude product.

-

Purification: The crude product, typically an off-white or light-yellow solid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the final product with high purity.

Caption: Figure 2: Experimental Workflow for Pyrazole Synthesis.

Safety and Handling Precautions

-

Hydrazine Hydrate: Hydrazine and its solutions are highly toxic, corrosive, and suspected carcinogens. Handle with extreme caution in a well-ventilated chemical fume hood. Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves (nitrile or neoprene).

-

Solvents: Ethanol and other organic solvents used for extraction are flammable. Ensure all heating is done using heating mantles or water baths, and keep away from open flames or sparks.

-

Waste Disposal: Dispose of all chemical waste, including aqueous washes containing hydrazine, according to institutional and local environmental regulations.

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Yield | Incomplete reaction; starting material remains. | Extend the reaction time. Ensure the hydrazine hydrate used is of good quality and correct concentration. |

| Product is water-soluble and lost during work-up. | Saturate the aqueous layer with NaCl before extraction to decrease the solubility of the product. | |

| Oily Product / Fails to Crystallize | Presence of impurities or residual solvent. | Ensure complete removal of solvent in vacuo. Attempt purification via silica gel column chromatography. |

| Incorrect stoichiometry. | Verify calculations and accurately measure all reagents. | |

| Reaction Overheats during Addition | Hydrazine addition was too rapid. | Slow down the rate of addition significantly. Ensure the ice bath is maintained and provides efficient cooling. |

References

-

Podesva, C., Kohan, G., & Vagi, K. (1969). Diethyl malonate as leaving group: Facile synthesis of some 1,3,4-benzotriazepines and benzotriazepinones. Canadian Journal of Chemistry, 47(3), 489-494. [Link]

-

Feely, W., & Boekelheide, V. (1958). DIETHYL METHYLENEMALONATE. Organic Syntheses, 38, 22. [Link]

-

Parham, W. E., & Reed, L. J. (1948). ETHYL ETHOXYMETHYLENEMALONATE. Organic Syntheses, 28, 60. [Link]

-

Li, Y., Wang, M., Li, B., Liu, Y., Zhang, H., & Yang, X. (2014). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 19(11), 17496-17509. [Link]

- Google Patents. (n.d.). WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.

-

Chemistry Stack Exchange. (2015). What is the reaction between diethyl malonate and hydrazine? Retrieved from [Link]

-

Li, G., Liu, Y., Zhang, Y., & Yang, F. (2021). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules, 26(19), 5795. [Link]

-

Der Pharma Chemica. (2012). A simple and clean method for four-component synthesis of pyrano[2,3-c]pyrazole derivatives. Der Pharma Chemica, 4(1), 321-326. [Link]

-

ResearchGate. (n.d.). A Simple and Efficient Synthesis of Ethyl 1-Aryl-4-formyl-1 H -pyrazole-3-carboxylates. Retrieved from [Link]

- Google Patents. (n.d.). CN112898152A - Preparation method of ethoxy diethyl methylene malonate.

-

Chemistry Stack Exchange. (2018). Cyclisation reaction through hydrazine. Retrieved from [Link]

-

Mahmood, A., et al. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Chemical and Pharmaceutical Research, 7(9), 831-841. [Link]

Sources

- 1. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 5. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids - Google Patents [patents.google.com]

The Versatile Coordinator: Ethyl 3-Oxo-Pyrazole-5-Carboxylate in Metal Complex Synthesis

Introduction: Unveiling the Potential of a Dynamic Ligand

In the landscape of coordination chemistry, the design and synthesis of novel ligands are paramount to the development of metal complexes with tailored properties for applications in catalysis, materials science, and drug discovery. Ethyl 3-oxo-pyrazole-5-carboxylate, a heterocyclic compound, has emerged as a ligand of significant interest. Its unique structural features, including a β-keto-enol tautomerism and multiple coordination sites, offer a versatile platform for the construction of a diverse array of metal complexes. This guide provides a comprehensive overview of the synthesis, coordination chemistry, and potential applications of metal complexes derived from this dynamic ligand, offering detailed protocols and insights for researchers and drug development professionals.

Pyrazolone-based ligands, in general, are renowned for their ability to form stable metal complexes with a wide range of transition metals.[1][2] These complexes have demonstrated remarkable catalytic activity in various organic transformations, as well as promising biological activities, including anticancer, antioxidant, antifungal, and antimicrobial properties.[1][2] The ethyl 3-oxo-pyrazole-5-carboxylate ligand, through its keto-enol tautomerism, can present different coordination modes, leading to the formation of mononuclear or polynuclear complexes with distinct geometries and electronic properties.

Understanding the Ligand: Tautomerism and Coordination

A critical aspect of ethyl 3-oxo-pyrazole-5-carboxylate is its existence in tautomeric forms. The equilibrium between the keto (3-oxo) and enol (3-hydroxy) forms dictates the available donor atoms for coordination with a metal ion. This tautomerism is influenced by factors such as the solvent, pH, and the nature of the metal ion itself.

dot graph Tautomerism { layout=neato; rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=12, margin=0.2]; edge [fontname="Helvetica", fontsize=10];

Keto [label="Ethyl 3-oxo-4,5-dihydro-1H-\npyrazole-5-carboxylate\n(Keto form)", fillcolor="#F1F3F4", fontcolor="#202124"]; Enol [label="Ethyl 3-hydroxy-1H-\npyrazole-5-carboxylate\n(Enol form)", fillcolor="#F1F3F4", fontcolor="#202124"];

Keto -- Enol [label="Tautomerization", dir=both, color="#4285F4"]; } dsc Keto-enol tautomerism of the ligand.

The ligand typically acts as a bidentate or bridging ligand, coordinating to metal ions through the nitrogen atoms of the pyrazole ring and the oxygen atoms of the carboxylate and/or the oxo/hydroxyl group. The specific coordination mode can lead to the formation of stable chelate rings, enhancing the thermodynamic stability of the resulting metal complex.

Synthesis of Ethyl 3-Oxo-Pyrazole-5-Carboxylate: A Detailed Protocol

The synthesis of ethyl 3-oxo-pyrazole-5-carboxylate can be achieved through the condensation reaction of diethyl oxaloacetate with hydrazine. The following protocol provides a reliable method for its preparation in the laboratory.

Protocol 1: Synthesis of Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate

This protocol is adapted from a known procedure for a structurally similar compound.[3] Due to tautomerism, the product of this synthesis is the title ligand.

Materials:

-

Diethyl oxaloacetate sodium salt

-

Toluene

-

Acetic acid

-

Hydrazine monohydrochloride

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous sodium sulfate

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve diethyl oxaloacetate sodium salt (1 equivalent) in toluene.

-

Slowly add acetic acid to the solution with stirring at room temperature.

-

After 30 minutes of stirring, add hydrazine monohydrochloride (2 equivalents) to the mixture.

-

Continue stirring at room temperature for an additional 30 minutes.

-

Heat the reaction mixture to 100 °C and maintain it at this temperature overnight with continuous stirring.

-

After cooling to room temperature, extract the mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.[1]

-

Dry the organic phase over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as diethyl ether/hexanes, to yield an off-white solid.[1]

Characterization: The final product should be characterized by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure.

General Protocol for the Synthesis of Metal Complexes

The following is a general procedure for the synthesis of metal complexes using ethyl 3-oxo-pyrazole-5-carboxylate as a ligand. This protocol can be adapted for various transition metal salts.

Protocol 2: General Synthesis of Metal (II) Complexes

Materials:

-

Ethyl 3-oxo-pyrazole-5-carboxylate (ligand)

-

Metal(II) salt (e.g., Cu(OAc)₂, ZnCl₂, NiCl₂·6H₂O, CoCl₂·6H₂O)

-

Methanol or Ethanol

-

Deionized water

-

Round-bottom flask with reflux condenser and magnetic stirrer

Procedure:

-

Dissolve the ethyl 3-oxo-pyrazole-5-carboxylate ligand (2 equivalents) in a suitable solvent such as methanol or ethanol in a round-bottom flask.

-

In a separate beaker, dissolve the metal(II) salt (1 equivalent) in a minimum amount of the same solvent or deionized water.

-

Slowly add the metal salt solution to the ligand solution with continuous stirring.

-

A change in color or the formation of a precipitate may be observed upon addition.

-

The reaction mixture is typically stirred at room temperature or gently heated under reflux for a few hours to ensure complete complexation.

-

After cooling to room temperature, the solid complex, if formed, is collected by filtration.

-

Wash the collected solid with the solvent used for the reaction to remove any unreacted starting materials.

-

Dry the complex in a desiccator over a suitable drying agent.

Note: The stoichiometry of the ligand to metal can be varied to obtain complexes with different coordination numbers. The choice of solvent and reaction temperature may also influence the nature and quality of the resulting complex.

Characterization of Metal Complexes

A thorough characterization of the synthesized metal complexes is essential to determine their structure, composition, and purity. The following techniques are commonly employed:

| Technique | Information Obtained |

| Infrared (IR) Spectroscopy | Provides information on the coordination of the ligand to the metal ion by observing shifts in the characteristic vibrational frequencies of the C=O, C=N, and N-H groups. |

| UV-Vis Spectroscopy | Gives insights into the electronic transitions within the complex and helps in determining the coordination geometry around the metal center. |

| ¹H and ¹³C NMR Spectroscopy | Used for diamagnetic complexes (e.g., Zn(II)) to elucidate the structure of the ligand in the coordinated state. |

| Elemental Analysis (CHN) | Determines the percentage composition of carbon, hydrogen, and nitrogen, which helps in confirming the empirical formula of the complex. |

| Mass Spectrometry | Confirms the molecular weight of the complex. |

| Single-Crystal X-ray Diffraction | Provides the most definitive structural information, including bond lengths, bond angles, and the overall molecular geometry of the complex.[4] |

| Thermogravimetric Analysis (TGA) | Determines the thermal stability of the complex and the presence of coordinated or lattice solvent molecules. |

Potential Applications in Research and Drug Development

Metal complexes of pyrazole-carboxylate derivatives have shown significant promise in various fields.

Catalysis

Copper(II) complexes with pyrazole-based ligands have been investigated as catalysts for various oxidation reactions.[5][6][7] The catalytic activity is often attributed to the redox properties of the copper center, which can be tuned by the ligand environment. These complexes have shown potential in mimicking the active sites of metalloenzymes.[2]

Biological Activity

The biological potential of metal complexes is an area of intense research. Zinc(II) complexes with pyrazole-derived ligands have been reported to exhibit significant anticancer activity against various cancer cell lines.[8][9][10] The mechanism of action is often associated with their ability to interact with DNA and inhibit key cellular processes. Furthermore, some copper(II) complexes have shown potential as antioxidant enzyme mimics.[2]

Conclusion and Future Outlook

Ethyl 3-oxo-pyrazole-5-carboxylate is a highly versatile ligand that provides a gateway to a rich variety of metal complexes. The straightforward synthesis of the ligand, coupled with the facile formation of its metal complexes, makes it an attractive target for further exploration. The detailed protocols and information provided in this guide are intended to empower researchers to synthesize and investigate these promising compounds. Future research should focus on expanding the range of metal ions used, exploring the catalytic potential in a wider array of organic transformations, and conducting in-depth biological evaluations to unravel the therapeutic potential of these novel metal complexes. The continued investigation into the structure-property relationships of these complexes will undoubtedly lead to the development of new functional materials and therapeutic agents.

References

-

Marchetti, F., Pettinari, C., Di Nicola, C., Tombesi, A., & Pettinari, R. (2019). Coordination chemistry of pyrazolone-based ligands and applications of their metal complexes. Coordination Chemistry Reviews, 401, 213069. [Link]

-

Gulan, M., et al. (2018). Copper(II) complexes with derivatives of pyrazole as potential antioxidant enzyme mimics. Journal of Inorganic Biochemistry, 182, 145-154. [Link]

-

Request PDF. (n.d.). New Pyrazole-Based Ligands: Synthesis, Characterization, and Catalytic Activity of Their Copper Complexes. Retrieved from [Link]

-

Pinter, B., et al. (2019). First crystal structures of metal complexes with a 4-nitropyrazole-3-carboxylic acid ligand and the third crystal form of the ligand. Acta Crystallographica Section C: Structural Chemistry, 75(Pt 3), 273–282. [Link]

-

Hasić, R., et al. (2025). New bis-pyrazolate zinc(ii) complexes as potential anticancer drugs: from structure to anticancer activity. New Journal of Chemistry. [Link]

-

Al-Ghorbani, M., et al. (2023). New In Situ Catalysts Based on Nitro Functional Pyrazole Derivatives and Copper (II) Salts for Promoting Oxidation of Catechol to o-Quinone. Molecules, 28(2), 723. [Link]

-

Hasić, R., et al. (2025). New bis-pyrazolate zinc(ii) complexes as potential anticancer drugs. New Journal of Chemistry. [Link]

-

Pinter, B., et al. (2019). First crystal structures of metal complexes with a 4-nitropyrazole-3-carboxylic acid ligand and the third crystal form of the ligand. ResearchGate. [Link]

-

ResearchGate. (n.d.). Transition metal complexes with pyrazole derivatives as ligands. Retrieved from [Link]

-

Request PDF. (2025). Combined Pyrazole and Cu (II), Co (II) Metals: An Excellent Catalyst for Catecholase, Tyrosinase, Phenoxazinone Synthase, and Laccase for Oxygen Activation. [Link]

-

Ferreira, M. L., et al. (2018). New Copper(II) Coordination Compounds Assembled from Multifunctional Pyridine-Carboxylate Blocks: Synthesis, Structures, and Catalytic Activity in Cycloalkane Oxidation. Molecules, 23(12), 3326. [Link]

-

Kumar, A., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-inflammatory & anti-allergy agents in medicinal chemistry, 17(1), 32–38. [Link]

-

Slaninová, J., et al. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules, 27(15), 4786. [Link]

-

La Monica, G., & Ardizzoia, G. A. (1997). The Role of the Pyrazolate Ligand in Building - Polynuclear Transition Metal Systems. Progress in Inorganic Chemistry, 46, 151-238. [Link]

-

ChemBK. (2024, April 9). Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate. Retrieved from [Link]

-

ResearchGate. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Retrieved from [Link]

-

Journal of Chemistry and Technologies. (2023). SYNTHESIS, STRUCTURAL AND SPECTROSCOPIC CHARACTERIZATIONS, HIRSHFELD SURFACE ANALYSIS OF TWO COORDINATION COMPOUNDS ASSEMBLED FROM COPPER AND CARBOXYLATES, 3,5-DIMETHYL-1H-PYRAZOLE. Retrieved from [Link]

-

Journal of Chemical Materials. (2023). Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids. Retrieved from [Link]

-

Chemical Synthesis Database. (2025, May 20). ethyl 3-amino-5-oxo-4,5-dihydro-1H-pyrazole-1-carboxylate. Retrieved from [Link]

-

Journal of Molecular Structure. (2024). A review for structural activity relationship of Cu(II), Zn(II), Pd(II), and Pt(II) complexes as anticancer. Retrieved from [Link]

-

ACS Publications. (2017). Modulating Anticancer Potential by Modifying the Structural Properties of a Family of Zinc Metal–Organic Chains Based on 4-Nitro-1H-pyrazole. Retrieved from [Link]

-

RSC Publishing. (2021). Three metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid: synthesis, crystal structures, luminescence and electrocatalytic properties. Retrieved from [Link]

-

PubChemLite. (n.d.). Ethyl 1-ethyl-3-hydroxy-1h-pyrazole-5-carboxylate (C8H12N2O3). Retrieved from [Link]

-

Semantic Scholar. (n.d.). Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and characterization of 3-methyl-5-oxo-N,1-diphenyl-4, 5-dihydro-1-H-pyrazole-4-carbothioamide and its metal complexes. Retrieved from [Link]

-

PubChem. (n.d.). ethyl 3-propyl-1H-pyrazole-5-carboxylate. Retrieved from [Link]

-

MDPI. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Retrieved from [Link]

Sources

- 1. Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 2. Copper(II) complexes with derivatives of pyrazole as potential antioxidant enzyme mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. First crystal structures of metal complexes with a 4-nitropyrazole-3-carboxylic acid ligand and the third crystal form of the ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. New bis-pyrazolate zinc(ii) complexes as potential anticancer drugs: from structure to anticancer activity - FAU CRIS [cris.fau.de]

- 9. New bis-pyrazolate zinc(ii) complexes as potential anticancer drugs: from structure to anticancer activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives from Ethyl Pyrazole Carboxylate: A Detailed Guide for Researchers

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry and drug development.[1][2][3][4] Its derivatives have demonstrated a wide spectrum of biological activities, including roles as anticancer, anti-inflammatory, and antiviral agents, as well as potent kinase inhibitors.[2][3][5] This guide provides a comprehensive overview of the synthetic strategies for preparing pyrazolo[1,5-a]pyrimidine derivatives, with a particular focus on the versatile starting material, ethyl pyrazole carboxylate. The methodologies detailed herein are designed to be robust and reproducible, offering researchers a solid foundation for their synthetic endeavors.

The Core Synthetic Strategy: Cyclocondensation

The most prevalent and efficient method for constructing the pyrazolo[1,5-a]pyrimidine core involves the cyclocondensation of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or its synthetic equivalent.[2][6][7][8][9] This reaction is highly adaptable, allowing for the introduction of a wide range of substituents on both the pyrazole and the newly formed pyrimidine ring.

The journey from ethyl pyrazole carboxylate to the target pyrazolo[1,5-a]pyrimidines typically begins with the conversion of the ester functionality into a 5-aminopyrazole. This is a critical step that sets the stage for the subsequent cyclization.

From Ethyl Pyrazole Carboxylate to 5-Aminopyrazole: A Necessary Prelude

The synthesis of the key 5-aminopyrazole intermediate from ethyl pyrazole carboxylate is a foundational step. A common approach involves the reaction of hydrazine derivatives with β-ketoesters or β-diketones to form the pyrazole ring.[2] For instance, the reaction of hydrazine with ethyl 2-cyanoacetate can lead to the formation of ethyl 5-aminopyrazole-3-carboxylate.[2]

The Key Cyclocondensation Reaction: Mechanism and Regioselectivity

The cyclocondensation reaction between a 5-aminopyrazole and a 1,3-dicarbonyl compound proceeds through a well-established mechanism. The exocyclic amino group of the pyrazole acts as a nucleophile, attacking one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization where the endocyclic pyrazole nitrogen attacks the second carbonyl group, leading to the formation of the fused pyrimidine ring after dehydration. The reaction is often catalyzed by acids or bases.[2]

The regioselectivity of this reaction is a crucial consideration, especially when using unsymmetrical 1,3-dicarbonyl compounds. The initial nucleophilic attack can occur at either of the two non-equivalent carbonyl carbons, potentially leading to a mixture of regioisomers. The outcome is often influenced by the electronic and steric nature of the substituents on both the aminopyrazole and the dicarbonyl compound, as well as the reaction conditions.[10]

Sources

- 1. d-nb.info [d-nb.info]

- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. tandfonline.com [tandfonline.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

A Robust One-Pot Synthesis of Ethyl 5-Hydroxypyrazole-3-carboxylate: A Key Heterocyclic Building Block

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed, field-proven protocol for the one-pot synthesis of ethyl 5-hydroxypyrazole-3-carboxylate, a crucial intermediate in the development of pharmaceutical agents and other bioactive compounds.[1][2] The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its role in a wide range of therapeutic areas, including anti-inflammatory and anticancer treatments.[2][3][4] This guide emphasizes scientific integrity, providing a causal explanation for experimental choices, a self-validating protocol, and authoritative references. We present a streamlined, efficient cyclocondensation reaction that offers high yields and operational simplicity, making it suitable for both academic research and process development environments.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms, a structure that imparts unique physicochemical properties, allowing it to act as both a hydrogen bond donor and acceptor.[5] This versatility has made pyrazole derivatives a privileged scaffold in drug discovery. Ethyl 5-hydroxypyrazole-3-carboxylate, in particular, serves as a versatile synthon for constructing more complex molecules due to its multiple reactive sites. Its derivatives have shown significant potential as potent anti-inflammatory agents.[3][4]

Traditional multi-step syntheses for such compounds are often plagued by lower overall yields, increased waste, and higher costs. One-pot syntheses, which involve multiple reaction steps in a single reactor without isolating intermediates, represent a more elegant and efficient approach.[6] This protocol details a one-pot method that proceeds via an initial Claisen condensation followed by a cyclization with hydrazine, a classic and reliable strategy for pyrazole formation.[7]

Reaction Mechanism and Rationale

The synthesis of ethyl 5-hydroxypyrazole-3-carboxylate is fundamentally a (3+2) cyclocondensation reaction. The process can be broken down into two primary stages that occur sequentially in the same reaction vessel.

Stage 1: In-Situ Generation of the 1,3-Dicarbonyl Intermediate via Claisen Condensation

The reaction is initiated by a base-catalyzed Claisen condensation. A strong base, typically sodium ethoxide (NaOEt), deprotonates the α-carbon of an ester with an α-hydrogen, such as ethyl acetate, to form an enolate. This nucleophilic enolate then attacks one of the electrophilic carbonyl carbons of diethyl oxalate. The subsequent elimination of an ethoxide ion generates the key intermediate, diethyl 2-oxobutanedioate (diethyl oxaloacetate). This intermediate is a 1,3-dicarbonyl compound (specifically, a β-ketoester) and is generated in situ, avoiding a separate synthesis and purification step.[8]

Stage 2: Cyclocondensation with Hydrazine

Once the β-ketoester is formed, hydrazine hydrate is introduced. The more nucleophilic nitrogen of hydrazine attacks one of the carbonyl carbons of the β-ketoester. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl group. The resulting cyclic intermediate then undergoes dehydration (loss of a water molecule) to yield the aromatic pyrazole ring. The product exists in a tautomeric equilibrium between the ethyl 5-hydroxypyrazole-3-carboxylate and the ethyl 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate forms.[9]

Caption: Overall reaction scheme for the one-pot synthesis.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system. Adherence to the specified conditions and reagent stoichiometry should reliably produce the target compound.

Materials and Reagents

| Reagent | CAS No. | Molecular Formula | Purity/Grade | Supplier |

| Diethyl Oxalate | 95-92-1 | C₆H₁₀O₄ | ≥99% | Sigma-Aldrich |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Sodium Metal | 7440-23-5 | Na | Cubes in mineral oil | Sigma-Aldrich |

| Ethanol | 64-17-5 | C₂H₅OH | Absolute, 200 proof | Sigma-Aldrich |

| Hydrazine Hydrate | 7803-57-8 | H₆N₂O | 80% in H₂O | Sigma-Aldrich |

| Acetic Acid | 64-19-7 | C₂H₄O₂ | Glacial | Fisher Scientific |

| Toluene | 108-88-3 | C₇H₈ | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Ethyl Acetate (for extraction) | 141-78-6 | C₄H₈O₂ | ACS Grade | VWR |

| Saturated Sodium Bicarbonate | 144-55-8 | NaHCO₃ | Aqueous Solution | In-house prep. |

| Brine | 7647-14-5 | NaCl | Saturated Aqueous | In-house prep. |

| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | Granular | Fisher Scientific |

Equipment

-

Three-neck round-bottom flask (500 mL) equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Magnetic stirrer with a heating mantle.

-

Ice-water bath.

-

Standard laboratory glassware (beakers, graduated cylinders, separatory funnel).

-

Rotary evaporator.

-

Büchner funnel and vacuum flask.

Step-by-Step Synthesis Procedure

Caption: Step-by-step experimental workflow diagram.

1. Preparation of Sodium Ethoxide:

-

Under a nitrogen atmosphere, place absolute ethanol (150 mL) in a dry 500 mL three-neck flask.

-

Carefully add sodium metal (4.6 g, 0.2 mol) in small portions to the ethanol. The reaction is exothermic and produces hydrogen gas. Allow the sodium to dissolve completely.

-

Rationale: Freshly prepared sodium ethoxide is a stronger base and ensures an anhydrous environment, which is critical for the Claisen condensation to proceed efficiently.

2. Claisen Condensation:

-

Cool the freshly prepared sodium ethoxide solution to 0-5°C using an ice-water bath.

-

In a dropping funnel, prepare a mixture of diethyl oxalate (29.2 g, 0.2 mol) and anhydrous ethyl acetate (17.6 g, 0.2 mol).

-

Add this mixture dropwise to the cold sodium ethoxide solution over 30-45 minutes, maintaining the internal temperature below 10°C.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2 hours. The formation of the sodium salt of diethyl oxaloacetate may result in a thick slurry.

-

Rationale: Slow, cold addition minimizes self-condensation of ethyl acetate and other side reactions.

3. Cyclocondensation:

-

To the reaction mixture, add glacial acetic acid (15 mL) to neutralize the excess base.

-

Slowly add a solution of 80% hydrazine hydrate (12.5 g, 0.2 mol) to the flask.

-

Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Rationale: Acetic acid catalyzes the cyclization and dehydration steps. Refluxing provides the necessary activation energy for the reaction to go to completion.[10]

4. Work-up and Purification:

-

Allow the reaction mixture to cool to room temperature.

-

Concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the ethanol.

-

To the resulting residue, add 150 mL of cold water and acidify to pH 4-5 with 2M HCl. A solid product should precipitate.

-

Filter the crude product using a Büchner funnel, wash with cold water (2 x 50 mL), and air-dry.

-

For higher purity, the crude solid can be recrystallized from an ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and add water dropwise until turbidity persists. Allow to cool slowly to form crystals.

-

The expected yield is typically in the range of 70-85%.

Characterization

-

Appearance: White to off-white crystalline solid.[1]

-

¹H NMR (400 MHz, DMSO-d₆): δ 12.75 (br s, 1H, pyrazole-NH), 5.91 (s, 1H, pyrazole-CH), 4.24 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 1.27 (t, J = 7.1 Hz, 3H, OCH₂CH₃).[10]

-

IR (KBr, cm⁻¹): ~3400 (O-H), ~3200 (N-H), ~1710 (C=O, ester), ~1620 (C=C/C=N).

-

Mass Spec (ESI-MS): m/z calculated for C₆H₈N₂O₃: 156.05; found [M+H]⁺: 157.1.

Comparative Data of Synthesis Protocols

The one-pot synthesis of pyrazole-3-carboxylates can be adapted. The table below summarizes variations found in the literature, highlighting the versatility of the general approach.

| Starting Materials | Base/Acid | Solvent | Temp. | Time | Yield (%) | Reference |

| Diethyl oxaloacetate sodium salt, Hydrazine HCl | Acetic Acid | Toluene | 100°C | 12-24 h | 77-92% | [10] |

| Diethyl oxalate, Acetophenone derivatives | Sodium Ethoxide | Ethanol | -5°C to RT | - | - | [3] |

| Diethyl oxalate, Acetophenone derivatives | Glacial Acetic Acid | - | Reflux | - | - | [4] |

| Phenyl hydrazine, Dimethylacetylene dicarboxylate | None | Toluene/DCM | Reflux | 2 h | - | [9] |

Safety, Handling, and Troubleshooting

5.1. Safety Precautions

-

Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. Always handle in a well-ventilated chemical fume hood. Wear appropriate PPE, including nitrile gloves, a lab coat, and chemical safety goggles.

-

Sodium Metal: Extremely reactive with water, producing flammable hydrogen gas. Handle under mineral oil and use non-aqueous solvents.

-

Sodium Ethoxide: Corrosive and flammable. Avoid contact with skin and eyes.

-

Solvents: Toluene, ethanol, and ethyl acetate are flammable. Ensure no ignition sources are nearby.

5.2. Troubleshooting Guide

| Issue | Possible Cause | Suggested Solution |

| Low Yield | Incomplete Claisen condensation due to moisture. | Ensure all glassware is oven-dried and use anhydrous solvents. |

| Incomplete cyclization. | Increase reflux time and monitor reaction by TLC. | |

| Oily Product / Failure to Crystallize | Presence of impurities or unreacted starting materials. | Purify via column chromatography (Silica gel, Hexane:Ethyl Acetate gradient). |

| Incorrect pH during work-up. | Ensure pH is carefully adjusted to 4-5 to precipitate the product fully. | |

| Formation of Side Products | Self-condensation of ethyl acetate. | Maintain low temperature (<10°C) during the addition of the ester mixture. |

| Reaction with atmospheric CO₂. | Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the base-catalyzed step. |

Conclusion

This application note details a reliable and high-yielding one-pot synthesis for ethyl 5-hydroxypyrazole-3-carboxylate. By combining the Claisen condensation and a subsequent cyclocondensation with hydrazine in a single pot, this protocol offers significant advantages in terms of efficiency, atom economy, and operational simplicity. The detailed procedural steps, mechanistic rationale, and troubleshooting guide provide researchers with a robust framework for successfully synthesizing this valuable heterocyclic intermediate for applications in drug discovery and medicinal chemistry.

References

-

Beilstein Journal of Organic Chemistry. (2024, August 16). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]

-

ChemBK. (2024, April 9). Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate. [Link]

-

PubMed. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. [Link]

-

DergiPark. (2015). PİRAZOL TÜREVLERİNİN SENTEZ YÖNTEMLERİ - SYNTHESIS METHODS OF PYRAZOLE DERIVATES. [Link]

-

PMC, National Center for Biotechnology Information. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]

-

Arkivoc. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. [Link]

-

PMC, National Center for Biotechnology Information. (2022, July 25). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. [Link]

-

ResearchGate. (2025, August 9). Synthesis of some pyrazole‐3‐carboxylic acid‐hydrazide and pyrazolopyridazine compounds. [Link]

-

PMC, National Center for Biotechnology Information. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]

-

ResearchGate. (2018, March 26). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. [Link]

-

MDPI. (2012, August 27). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

-

Organic Chemistry Portal. (2015). One-Pot, Three-Component Approach to the Synthesis of 3,4,5-Trisubstituted Pyrazoles. [Link]

-

Scholars Research Library. (n.d.). Rapid one-pot four component synthesis of bioactive pyranopyrazoles using citric acid as a mild organocatalyst. [Link]

-

ResearchGate. (n.d.). One‐pot synthesis of 3‐hydroxypyrazoles via carboxylative.... [Link]

-

Organic Chemistry Portal. (2005, September 15). Cyclocondensation of Hydrazine Derivatives, Synthesis of Flavones and Chromones, Ring-Opening of Epoxides, Metal-Free Intramolecular Alkyne Trimerizations. [Link]

-

ResearchGate. (2013, February 6). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. arkat-usa.org [arkat-usa.org]

- 6. One-Pot, Three-Component Approach to the Synthesis of 3,4,5-Trisubstituted Pyrazoles [organic-chemistry.org]

- 7. dergipark.org.tr [dergipark.org.tr]